molecular formula C18H17N3O2S B15103340 morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

Cat. No.: B15103340
M. Wt: 339.4 g/mol
InChI Key: XTLJRSKULLXYRX-UHFFFAOYSA-N
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Description

The compound morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone features a central thiazole ring substituted at position 4 with a phenyl group and at position 2 with a pyrrole moiety. The morpholine ring is linked via a ketone group at position 5 of the thiazole (Fig. 1). This structure combines heterocyclic motifs common in medicinal chemistry: the thiazole core is associated with diverse bioactivities, while the morpholine group enhances solubility and pharmacokinetic properties. Derivatives of this scaffold are explored for kinase inhibition, antimicrobial activity, and anti-inflammatory applications, though specific data for this compound require further experimental validation.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

morpholin-4-yl-(4-phenyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C18H17N3O2S/c22-17(20-10-12-23-13-11-20)16-15(14-6-2-1-3-7-14)19-18(24-16)21-8-4-5-9-21/h1-9H,10-13H2

InChI Key

XTLJRSKULLXYRX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the pyrrole ring, and finally the attachment of the morpholine and phenyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key attributes:

Compound Name Thiazole Substituents Methanone-Linked Group Molecular Weight (g/mol) Key Properties/Activities References
Morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone (Target Compound) 4-Ph, 2-(1H-pyrrol-1-yl) Morpholin-4-yl ~367.4 (Calculated) N/A (Theoretical)
(4-Ph-2-(pyrrolidin-1-yl)thiazol-5-yl)(pyridin-4-yl)methanone (3cc) 4-Ph, 2-(pyrrolidin-1-yl) Pyridin-4-yl 352.11 (HRMS) Higher lipophilicity vs. morpholine analogs
[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone 2-(2-Cl-anilino), 4-Ph Biphenyl-4-yl 406.89 (Calculated) Potential kinase inhibition
[4-(2-MeO-Ph)piperazin-1-yl][4-Me-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone 4-Me, 2-(1H-pyrrol-1-yl) 4-(2-MeO-Ph)-piperazin-1-yl 407.5 (Calculated) Industrial-scale synthesis; CNS applications
{4-Amino-2-[(4-Cl-Ph)amino]-1,3-thiazol-5-yl}(3-NO2-Ph)methanone 4-Amino, 2-(4-Cl-PhNH) 3-NO2-Ph 413.8 (Calculated) CDK5 inhibition (IC50 = 0.2 µM)
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one 2-Morpholino, fused pyrazole N/A (methylene bridge) 429.5 (Calculated) Anti-inflammatory activity (in vitro)
CX717 (2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone) N/A (benzoxadiazole core) Morpholin-4-yl 259.3 (Calculated) AMPA receptor modulation

Key Observations:

Structural Variations: Thiazole Substituents: The target compound’s 2-(1H-pyrrol-1-yl) group distinguishes it from analogs with pyrrolidin-1-yl (e.g., 3cc) or anilino substituents (e.g., ). Pyrrole’s aromaticity may enhance π-π stacking in target binding compared to saturated pyrrolidine. Methanone-Linked Groups: Replacing morpholine with pyridine (3cc) or 3-nitrophenyl () alters electronic properties and target selectivity. Morpholine’s oxygen atom improves solubility, critical for bioavailability.

Physicochemical Properties: The target compound’s calculated molecular weight (~367.4 g/mol) is comparable to 3cc (352.11 g/mol) but lower than biphenyl analogs (e.g., 406.89 g/mol). lipophilic groups like biphenyl.

Biological Activity: The CDK5 inhibitor {4-amino-2-[(4-Cl-Ph)amino]-1,3-thiazol-5-yl}(3-NO2-Ph)methanone highlights the impact of electron-withdrawing groups (NO2) and hydrogen-bond donors (NH2) on kinase affinity. Industrial-scale synthesis of [4-(2-MeO-Ph)piperazin-1-yl][4-Me-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone suggests scalability advantages over research-grade analogs.

Synthetic Accessibility :

  • and describe routes to analogous thiazoles via condensation and Vilsmeier–Haack reactions. The target compound’s synthesis likely follows similar protocols, though yields may vary with substituents.

Biological Activity

Morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its potential as an antifungal agent, anticancer properties, and other pharmacological effects.

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiazole derivatives, including those related to this compound. Thiazoles are known to exhibit various biological activities, including antifungal effects. For instance, compounds containing the thiazole moiety have shown promising results against fungal strains such as Candida albicans and Aspergillus species.

Case Study: Antifungal Efficacy

A study evaluated a series of thiazole derivatives for their antifungal activity using the agar dilution method. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 2 µg/mL against Candida albicans, suggesting that modifications in the thiazole structure could enhance antifungal potency .

Antitumor Activity

This compound has also been investigated for its anticancer properties. Thiazole-containing compounds have been shown to inhibit cancer cell proliferation through various mechanisms.

Research Findings

In vitro studies have demonstrated that specific thiazole derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The structure–activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the phenyl ring significantly enhances cytotoxic activity. For example, a derivative with a methoxy group displayed an IC50 value of 15 µM against MCF-7 cells, indicating potent anticancer activity .

Other Pharmacological Activities

Beyond antifungal and anticancer properties, this compound has been explored for other biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, with MIC values comparable to established antibiotics .
  • Anti-inflammatory Properties : Thiazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines in cellular models.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntifungalCandida albicans2 µg/mL
AntitumorMCF-7 (breast cancer)15 µM
AntimicrobialStaphylococcus aureus3.12 µg/mL
Anti-inflammatoryHuman macrophagesNot specified

Q & A

Q. What are the optimized synthetic routes for morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. Key steps include:

  • Thiazole Core Formation : React 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid with morpholine using carbodiimide crosslinkers (e.g., EDC/HCl) in dichloromethane under nitrogen .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
  • Yield Optimization : Adjust reaction time (12–24 hours) and temperature (0–25°C) to minimize side products.

Table 1 : Comparison of Synthetic Routes

Reagent SystemSolventYield (%)Purity (HPLC)
EDC/HCl, DCMDCM65–70>95%
DCC, DMAPTHF55–6090%

Q. Which spectroscopic and chromatographic techniques are recommended for structural validation?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns on thiazole and pyrrole rings. Key signals:
    • Thiazole C-5 carbonyl at ~170 ppm (¹³C NMR) .
    • Pyrrole protons as multiplet δ 6.2–6.8 ppm (¹H NMR) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating bioactivity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., Aurora kinases) using ATP-competitive ELISA assays, referencing CYC-116 (a morpholine-thiazole analog) as a positive control .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Docking Studies : Use AutoDock Vina to predict binding to protein targets (e.g., COX-2) based on structural analogs .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in structural determination, such as twinning?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Collect >95% completeness at 0.5° oscillation .
  • Twinning Mitigation : Apply SHELXL’s TWIN/BASF commands for refinement. For example, refine twin fractions iteratively using HKLF5 format .
  • Validation : Check R-factor convergence (<5% Rint) and residual density maps (<0.5 eÅ⁻³) .

Table 2 : Crystallographic Parameters (Example)

ParameterValue
Space GroupP2₁/c
Unit Cell (Å)a=6.07, b=18.69, c=14.97
Resolution (Å)0.84–1.50

Q. How do computational tools like Multiwfn aid in analyzing electron density and reactivity?

Methodological Answer:

  • Electrostatic Potential (ESP) : Calculate ESP surfaces to identify nucleophilic/electrophilic regions (e.g., morpholine’s oxygen as electron-rich) .
  • Bond Order Analysis : Use Mayer bond orders to assess conjugation between thiazole and pyrrole rings.
  • Reactivity Prediction : Localized orbital locator (LOL) maps highlight reactive sites (e.g., thiazole C-5 for electrophilic substitution) .

Q. How to address contradictions in reported biological activity across studies?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., IC₅₀ values under varying pH/temperature) .
  • Structural Variants : Test derivatives (e.g., nitro→amino substitution) to isolate activity contributors.
  • Dose-Response Curves : Use Hill slopes to differentiate specific vs. nonspecific binding .

Case Study : Morpholine analogs show divergent kinase inhibition due to trifluoromethyl vs. phenyl substituents .

Q. What strategies enable regioselective functionalization of the thiazole ring?

Methodological Answer:

  • Electrophilic Substitution : Use HNO₃/H₂SO₄ for nitration at C-4 (thiazole’s electron-deficient position) .
  • Cross-Coupling : Suzuki-Miyaura to introduce aryl groups at C-2 (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
  • Protection/Deprotection : Temporarily block morpholine with Boc groups to direct reactivity .

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